molecular formula C10H12N2O B1290354 2-(3-Aminopropoxy)benzonitrile CAS No. 444574-75-8

2-(3-Aminopropoxy)benzonitrile

Cat. No.: B1290354
CAS No.: 444574-75-8
M. Wt: 176.21 g/mol
InChI Key: QQVAZWABKCUECQ-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 3-aminopropoxy group (–OCH2CH2CH2NH2) at the ortho position. Its molecular formula is C10H11N2O (MW: 193.21 g/mol). The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, describes a related synthesis using 2-fluorobenzonitrile and 3-aminophenol under basic conditions , while highlights a Cu(I)-catalyzed method to generate derivatives with extended alkyl chains . The primary amine group in the propoxy chain enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-aminopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVAZWABKCUECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629346
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444574-75-8
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and 3-aminopropanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(3-Aminopropoxy)benzonitrile can be achieved through various methods:

  • Reaction with Hydroxybenzonitrile :
    • Starting Materials : 4-hydroxybenzonitrile and 3-aminopropanol.
    • Conditions : Conducted in solvents like methanol or ethanol with a base (e.g., potassium carbonate).
    • Procedure : Heated under reflux for several hours, followed by purification via recrystallization or chromatography.
  • Industrial Production :
    • Utilizes continuous flow reactors for efficiency.
    • Incorporates green chemistry principles to enhance sustainability.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

  • Building Block in Organic Synthesis : Serves as a precursor for synthesizing more complex organic compounds.
  • Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Biology

  • Biochemical Research : Used to study enzyme interactions and as a ligand in assays.
  • Neuropharmacology : Potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.

Industry

  • Material Science : Employed in the production of polymers and advanced materials with unique properties.
Activity TypeDescriptionReferences
Antipsychotic EffectsModulation of dopaminergic pathways
Anticancer PropertiesInhibition of kinase activity affecting tumor growth
Neuroprotective EffectsProtective effects on neuronal cells

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicated that the compound significantly reduced anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent.
  • Cancer Research :
    • In vitro studies demonstrated effective inhibition of cancer cell proliferation via apoptosis induction, linked to downregulation of survival pathways mediated by specific kinases.
  • Comparative Analysis :
    • Studies comparing this compound with similar structures revealed enhanced selectivity towards certain receptor subtypes, indicating a favorable therapeutic profile with fewer side effects compared to other agents.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)benzonitrile involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-(3-Aminopropoxy)benzonitrile C10H11N2O 193.21 –OCH2CH2CH2NH2 (ortho) Intermediate in drug synthesis
3-(3-Aminopropoxy)benzonitrile hydrochloride C10H12ClN2O 229.67 –OCH2CH2CH2NH3+Cl⁻ (meta) Enhanced solubility and stability
2-[(1R)-3-Amino-1-phenyl-propoxy]-4-chloro-benzonitrile (A54) C16H15ClN2O 298.76 –OCH(CH2C6H5)CH2NH2, –Cl (para) Chiral ligand; potential CNS activity
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile C16H22N3O3 310.37 –OCH2CH2CH2N(morpholine), –NH2, –OCH3 Kinase inhibition studies
Prexasertib (5-(5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile) C20H20N7O2 414.43 –OCH2CH2CH2NH2, –OCH3, pyrazine-pyrazole core Anticancer agent (LY2606368)
2-((3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)amino)benzonitrile (29a) C17H28N3O3 322.43 Extended polyether chain (–OCH2CH2O–) Improved hydrophilicity; drug delivery

Structural and Functional Insights

  • Electronic Effects: The nitrile group (–CN) in all analogs acts as a strong electron-withdrawing group, influencing aromatic electrophilic substitution patterns.
  • Solubility: Hydrochloride salts (e.g., 3-(3-Aminopropoxy)benzonitrile hydrochloride) exhibit higher aqueous solubility due to ionic character, critical for pharmaceutical formulations .
  • Stereochemistry : A54’s chiral center (R-configuration) demonstrates the importance of stereochemistry in drug-receptor interactions, a feature absent in other analogs .
  • Biological Activity: Prexasertib leverages the 3-aminopropoxy group to enhance solubility and target engagement in its role as a checkpoint kinase 1 (CHK1) inhibitor . The morpholine derivative () introduces a tertiary amine, likely improving blood-brain barrier penetration .

Biological Activity

2-(3-Aminopropoxy)benzonitrile, with the CAS number 444574-75-8, is an organic compound characterized by its unique chemical structure that includes a benzonitrile moiety substituted with a 3-aminopropoxy group. This configuration potentially enhances its reactivity and biological interactions, making it a subject of interest in pharmacological research. Despite limited direct studies on its biological activity, the structural similarities to other bioactive compounds suggest significant pharmacological potential.

The molecular formula of this compound is C12H15N2OC_{12}H_{15}N_{2}O, with a molecular weight of approximately 176.22 g/mol. The presence of both amine and ether functionalities in the compound contributes to its reactivity and potential applications in various chemical processes.

Biological Activity Overview

While comprehensive studies specifically focusing on this compound are scarce, compounds with analogous structures often exhibit notable biological activities, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential anti-cancer activity

The aminopropoxy group may facilitate enhanced interactions with biological targets, such as enzymes and receptors, which could lead to therapeutic applications.

Similar Compounds and Their Activities

Research into structurally similar compounds provides insights into the potential biological activity of this compound. For instance, derivatives of benzonitrile have been documented for their diverse pharmacological effects:

Compound NameCAS NumberBiological Activity
3-(3-Aminopropoxy)benzonitrile785760-03-4Anti-inflammatory, analgesic
4-(3-Aminopropoxy)benzonitrile116753-55-0Anticancer properties
3-(3-(Dimethylamino)propoxy)benzonitrile209538-81-8Neuroprotective effects

These compounds highlight the potential for similar activities in this compound due to the shared benzonitrile framework.

Case Studies and Research Findings

  • Antioxidant Activity : A study on related benzofuranone derivatives demonstrated significant antioxidant activity, indicating that compounds with similar aromatic structures may also possess this property. This suggests that this compound could be explored for neuroprotective applications in oxidative stress-related conditions such as Alzheimer's disease .
  • Cholinesterase Inhibition : Research has shown that certain benzonitrile derivatives exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, presenting a therapeutic avenue for compounds like this compound .
  • Anti-Cancer Potential : Compounds structurally related to benzonitriles have been evaluated for anti-cancer properties. For example, studies have indicated that certain benzonitrile derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors, affecting signaling pathways relevant to pain and inflammation.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(3-aminopropoxy)benzonitrile, and how can reaction efficiency be optimized?

  • Methodology: A common approach involves nucleophilic substitution of 2-hydroxybenzonitrile with 3-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for nitrile:alkylating agent), and purification via column chromatography with ethyl acetate/hexane gradients. Side products like over-alkylated derivatives can be minimized using phase-transfer catalysts .
  • Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%). Structural confirmation requires FT-IR (C≡N stretch at ~2220 cm⁻¹) and ¹H NMR (distinct peaks for aminopropoxy chain: δ 3.4–3.7 ppm) .

Q. How do spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize this compound, and what are critical spectral markers?

  • FT-IR: Key peaks include C≡N (2220 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and NH₂ bends (1600–1650 cm⁻¹).
  • NMR: ¹³C NMR shows nitrile carbon at ~115 ppm, while ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and aminopropoxy chain protons (δ 1.8–3.7 ppm).
  • UV-Vis: π→π* transitions in the benzonitrile moiety yield absorption at ~270 nm. Solvent polarity impacts λmax; use acetonitrile for consistency .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Store under inert atmosphere (N₂/Ar) at 2–8°C. Avoid exposure to moisture (hygroscopic amine group) and oxidizing agents to prevent degradation. Monitor purity via periodic HPLC; degradation products include hydrolyzed amides or oxidized nitriles .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT: Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <5 eV suggest high reactivity. Fukui indices identify nucleophilic sites (e.g., amine group) for functionalization .
  • Docking: Use AutoDock Vina to model binding to targets like kinase enzymes. Prioritize hydrogen bonding between the aminopropoxy chain and catalytic residues (e.g., ATP-binding pockets in CHK1 for Prexasertib derivatives) .

Q. What experimental strategies resolve contradictions in binding parameter data for derivatives of this compound?

  • Case Study: For ferrocene-conjugated analogs (e.g., 3FMAB), use UV-Vis titration with DPPH radicals. Calculate binding constants (Kb) via Benesi-Hildebrand plots. If electrostatic vs. chemical binding modes conflict, validate via ITC (isothermal titration calorimetry) to distinguish entropy-driven vs. enthalpy-driven interactions .

Q. How do photochemical reactions involving this compound derivatives differ from thermal pathways?

  • Example: Under UV light, 2-(4-methylstyryl)benzonitrile undergoes [2+2] cycloaddition to form a tetrahydrofuran derivative. Thermally, the same compound favors [1,3]-dipolar cycloaddition. Monitor via HPLC-MS and optimize conditions (e.g., solvent polarity, wavelength) to control product distribution .

Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation. Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures. Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>99%) .

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